molecular formula C17H21N3O6P-3 B10852712 PO3 2-Leu-Trp-O-3K

PO3 2-Leu-Trp-O-3K

Cat. No.: B10852712
M. Wt: 394.3 g/mol
InChI Key: GKNMEOYLZHYYGW-GJZGRUSLSA-K
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Description

PO3 2-Leu-Trp-O-3K is a useful research compound. Its molecular formula is C17H21N3O6P-3 and its molecular weight is 394.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21N3O6P-3

Molecular Weight

394.3 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-(phosphonatoamino)pentanoyl]amino]propanoate

InChI

InChI=1S/C17H24N3O6P/c1-10(2)7-14(20-27(24,25)26)16(21)19-15(17(22)23)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,21)(H,22,23)(H3,20,24,25,26)/p-3/t14-,15-/m0/s1

InChI Key

GKNMEOYLZHYYGW-GJZGRUSLSA-K

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])NP(=O)([O-])[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-])NP(=O)([O-])[O-]

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established synthesis routes for PO3 2-Leu-Trp-O-3K, and how can their efficiency be evaluated?

  • Methodological Answer : Begin by reviewing peer-reviewed literature for documented synthetic pathways (e.g., solid-phase peptide synthesis, enzymatic coupling). Compare reaction yields, purity (via HPLC), and scalability. Use frameworks like PICO to define variables: Population (this compound), Intervention (synthesis method), Comparison (alternative routes), and Outcome (yield, purity). Validate efficiency using kinetic studies and thermodynamic stability assays .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what parameters should be considered?

  • Methodological Answer : Prioritize NMR (for structural elucidation), FTIR (functional group analysis), and mass spectrometry (molecular weight confirmation). Parameters include solvent compatibility, resolution, and signal-to-noise ratios. Cross-validate results with computational modeling (e.g., DFT for NMR chemical shifts) and reference databases. Document reproducibility across multiple batches .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Adopt a factorial design to test variables like pH, temperature, and light exposure. Use accelerated stability testing (e.g., Arrhenius model for thermal degradation) and monitor degradation products via LC-MS. Include control groups (e.g., inert atmospheres) and statistical tools (ANOVA) to isolate significant factors. Ensure ethical considerations for hazardous byproducts .

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to aggregate data. Apply inclusion/exclusion criteria (e.g., assay type, cell lines) and assess bias using tools like PRISMA. Replicate conflicting experiments under standardized conditions (e.g., ISO guidelines) and perform sensitivity analysis to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. How can computational modeling be integrated with experimental data to predict this compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to map binding affinities and conformational changes. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with crystallographic data (if available) and apply machine learning for pattern recognition in large datasets .

Q. What strategies ensure reproducibility in synthesizing and testing this compound across independent laboratories?

  • Methodological Answer : Develop a standardized protocol with detailed SOPs (e.g., reagent sources, equipment calibration). Use interlaboratory studies (ILS) to compare results, applying metrics like z-scores for consistency. Address variability through blinding, randomized sample allocation, and open-access data repositories (e.g., Zenodo) .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting spectroscopic data for this compound?

  • Methodological Answer : Perform comparative spectral deconvolution using software (e.g., MestReNova). Check for instrumental artifacts (e.g., baseline drift, solvent peaks) and confirm sample homogeneity via SEM-EDS. Collaborate with third-party labs for independent validation and apply multivariate analysis (PCA) to identify outlier datasets .

Q. What frameworks are effective for integrating multi-omics data to study this compound’s mechanism of action?

  • Methodological Answer : Use systems biology approaches (e.g., KEGG pathway mapping) to correlate transcriptomic, proteomic, and metabolomic data. Apply network pharmacology to identify synergistic targets and validate hypotheses via CRISPR-Cas9 knockout models. Ensure data interoperability using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical & Environmental Considerations

Q. How can sustainability principles be incorporated into this compound research workflows?

  • Methodological Answer : Adopt green chemistry metrics (e.g., E-factor, atom economy) during synthesis. Substitute hazardous solvents with ionic liquids or scCO₂ (supercritical CO₂). Conduct lifecycle assessments (LCA) for waste management and align protocols with SDGs (e.g., reduced water usage, energy-efficient instrumentation) .

Tables for Methodological Reference

Framework Application Example Metrics
PICO/PEO Defining research variablesPopulation, Intervention, Comparison, Outcome
PRISMA Systematic review & meta-analysisBias assessment, inclusion criteria
FAIR Principles Data interoperability & sharingMetadata richness, repository compliance

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